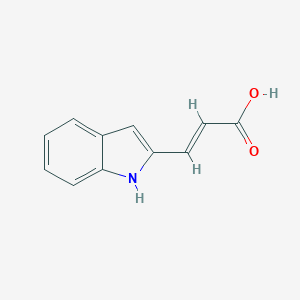

2-Propenoic acid, 3-(1H-indol-3-yl)-

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(1H-indol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-7,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVPPLCLBIEYEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041048 | |

| Record name | 3-Indoleacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-06-4 | |

| Record name | Indole-3-acrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(1H-indol-3-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Indoleacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Propenoic acid, 3-(1H-indol-3-yl)- for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Propenoic acid, 3-(1H-indol-3-yl)-, a molecule of significant interest in pharmacology and biomedical research. This document delves into its chemical identity, synthesis, and multifaceted biological activities, with a focus on its anti-inflammatory, anticancer, and gut barrier-protective properties. Detailed experimental protocols are provided to empower researchers in their investigation of this compound.

Nomenclature and Chemical Identity

2-Propenoic acid, 3-(1H-indol-3-yl)- is an organic compound belonging to the indole class, characterized by a pyrrole ring fused to a benzene ring.[1] It is an α,β-unsaturated monocarboxylic acid, where an indol-3-yl group substitutes a hydrogen at the 3-position of acrylic acid.[2][3] This compound is known by a variety of synonyms, which are crucial for comprehensive literature searches and unambiguous identification.

Common Synonyms:

-

3-Indoleacrylic acid[2]

-

Indole-3-acrylic acid[3]

-

trans-3-Indoleacrylic acid[2]

-

(E)-3-(1H-indol-3-yl)prop-2-enoic acid[2]

-

3-(1H-Indol-3-yl)acrylic acid[2]

-

3-Indolylacrylic acid[2]

-

trans-β-Indoleacrylic acid[2]

-

Indole-3β-acrylic acid[2]

-

3-(3-Indolyl)acrylic acid[2]

-

Indol-acrylate[3]

-

IAcrA[4]

Chemical Identifiers:

-

Molecular Formula: C₁₁H₉NO₂[2]

-

Molecular Weight: 187.19 g/mol [2]

-

CAS Number: 1204-06-4[6]

-

PubChem CID: 5375048[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Propenoic acid, 3-(1H-indol-3-yl)- is essential for its handling, formulation, and interpretation in experimental settings.

| Property | Value | Source |

| Appearance | White to light yellow powder/solid | [3] |

| Melting Point | 180 - 186 °C | [2] |

| Water Solubility | Practically insoluble | [4] |

| Solubility in Organic Solvents | Soluble in DMSO (≥10 mg/ml) and ethanol (≥10 mg/ml) | [7] |

| pKa | 4.59 ± 0.10 (Predicted) | [3] |

| LogP | 2.2 | [2] |

Synthesis Methodology: Knoevenagel Condensation

The synthesis of 2-Propenoic acid, 3-(1H-indol-3-yl)- is commonly achieved via a Knoevenagel condensation reaction. This method involves the reaction of an active hydrogen compound (malonic acid) with a carbonyl group (indole-3-aldehyde) in the presence of a basic catalyst, followed by dehydration.[3][6] The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as a solvent and is accompanied by decarboxylation, is particularly effective.[6]

Experimental Protocol: Synthesis of 2-Propenoic acid, 3-(1H-indol-3-yl)-

This protocol details the synthesis of 2-Propenoic acid, 3-(1H-indol-3-yl)- from indole-3-aldehyde and malonic acid.

Materials:

-

Indole-3-aldehyde

-

Malonic acid

-

Pyridine

-

Piperidine (catalyst)

-

Hydrochloric acid (HCl), 1M

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter flask

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve indole-3-aldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

-

Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

-

Reflux: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Precipitation: Slowly pour the reaction mixture into an excess of cold 1M hydrochloric acid with vigorous stirring. This will neutralize the pyridine and precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold deionized water to remove any remaining salts and impurities.

-

Purification: Recrystallize the crude product from ethanol to obtain pure 2-Propenoic acid, 3-(1H-indol-3-yl)-.

-

Drying: Dry the purified product in a vacuum oven.

Causality of Experimental Choices:

-

Pyridine as Solvent and Base: Pyridine serves a dual role as a solvent to dissolve the reactants and as a base to facilitate the deprotonation of malonic acid and catalyze the condensation.[8]

-

Piperidine as Catalyst: Piperidine is a stronger base than pyridine and acts as a more effective catalyst for the initial condensation step.[9]

-

Excess Malonic Acid: A slight excess of malonic acid is used to ensure the complete consumption of the limiting reactant, indole-3-aldehyde.

-

Acidic Work-up: The addition of hydrochloric acid neutralizes the basic pyridine and piperidine, causing the acidic product to precipitate out of the aqueous solution.

-

Recrystallization: Recrystallization from ethanol is a standard purification technique for organic solids, which removes impurities by taking advantage of differences in solubility.

Caption: Workflow for the synthesis of 2-Propenoic acid, 3-(1H-indol-3-yl)-.

Biological Activities and Mechanisms of Action

2-Propenoic acid, 3-(1H-indol-3-yl)- is a metabolite of the essential amino acid tryptophan, produced by commensal gut microbiota such as Peptostreptococcus species.[5][10] It exhibits a range of biological activities with significant therapeutic potential.

Anti-inflammatory Properties

2-Propenoic acid, 3-(1H-indol-3-yl)- demonstrates potent anti-inflammatory effects by modulating the production of cytokines in immune cells.[11] It has been shown to suppress the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), while enhancing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[12]

Mechanism of Action: The anti-inflammatory effects are mediated, at least in part, through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[9][13] Upon binding, 2-Propenoic acid, 3-(1H-indol-3-yl)- induces a conformational change in the cytoplasmic AhR complex, leading to its translocation into the nucleus. In the nucleus, AhR dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, including those involved in immune regulation.[13] The activation of AhR signaling can lead to the upregulation of IL-22, which plays a role in mucosal immunity and tissue repair.[9][13]

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation.

Enhancement of Intestinal Barrier Function

A key therapeutic property of 2-Propenoic acid, 3-(1H-indol-3-yl)- is its ability to enhance the intestinal epithelial barrier function.[10] A compromised gut barrier is implicated in various inflammatory and metabolic diseases. This compound has been shown to increase the expression of tight junction proteins, such as zonula occludens-1 (ZO-1), claudin-1, and occludin, which are critical for maintaining the integrity of the epithelial barrier.[2] The enhancement of barrier function can be quantified by measuring the transepithelial electrical resistance (TEER) of intestinal epithelial cell monolayers.

While specific TEER data for 2-Propenoic acid, 3-(1H-indol-3-yl)- is an active area of research, studies on the related indole-3-propionic acid (IPA) have demonstrated a dose-dependent increase in TEER in LPS-challenged intestinal epithelial cells.[2]

Anticancer Potential

Various indole derivatives have been investigated for their anticancer properties.[13] 2-Propenoic acid, 3-(1H-indol-3-yl)- has been explored as a precursor in the synthesis of anticancer agents and tubulin polymerization inhibitors.[7] The antiproliferative activity of such compounds is often evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

While a comprehensive IC₅₀ profile for 2-Propenoic acid, 3-(1H-indol-3-yl)- across a wide range of cancer cell lines is still being established, preliminary studies on related indole derivatives have shown promising activity. For example, certain indole-aryl amides have demonstrated significant cytotoxicity against colon (HT-29), cervical (HeLa), and breast (MCF-7) cancer cell lines.[4]

Experimental Protocols for Biological Evaluation

To facilitate further research into the biological activities of 2-Propenoic acid, 3-(1H-indol-3-yl)-, the following detailed protocols are provided.

In Vitro Anti-inflammatory Assay

This protocol describes a method to assess the anti-inflammatory effects of 2-Propenoic acid, 3-(1H-indol-3-yl)- on lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

2-Propenoic acid, 3-(1H-indol-3-yl)- (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-Buffered Saline (PBS)

-

96-well cell culture plates

-

ELISA kits for TNF-α and IL-6

-

MTT assay kit for cell viability

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of 2-Propenoic acid, 3-(1H-indol-3-yl)- for 1 hour. Include a vehicle control (DMSO).

-

Stimulation: Add LPS (1 µg/mL) to the wells (except for the unstimulated control) to induce an inflammatory response.

-

Incubation: Incubate the plate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants to measure cytokine levels.

-

Cytokine Measurement: Quantify the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits, following the manufacturer's instructions.

-

Cell Viability: Assess the viability of the remaining cells using an MTT assay to ensure that the observed effects are not due to cytotoxicity.

Caption: Workflow for the in vitro anti-inflammatory assay.

Aryl Hydrocarbon Receptor (AhR) Activation Assay

This protocol outlines a luciferase reporter assay to confirm the activation of AhR by 2-Propenoic acid, 3-(1H-indol-3-yl)-.

Materials:

-

Hepa1-6 cells (or other suitable cell line) stably transfected with an XRE-luciferase reporter plasmid

-

Cell culture medium and supplements

-

2-Propenoic acid, 3-(1H-indol-3-yl)- (dissolved in DMSO)

-

TCDD (2,3,7,8-Tetrachlorodibenzodioxin) as a positive control

-

Luciferase assay reagent

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cells in a white, opaque 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of 2-Propenoic acid, 3-(1H-indol-3-yl)-. Include a vehicle control (DMSO) and a positive control (TCDD).

-

Incubation: Incubate the plate for 22-24 hours.

-

Cell Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a co-transfected control reporter) and express the results as fold induction over the vehicle control.

Induction of Gene Expression in E. coli

2-Propenoic acid, 3-(1H-indol-3-yl)- can be used as an inducer for gene expression systems controlled by the tryptophan (trp) promoter.[11]

Materials:

-

E. coli strain containing a plasmid with the gene of interest under the control of the trpE promoter

-

M9 minimal medium

-

Ampicillin (or other appropriate antibiotic)

-

Tryptophan

-

2-Propenoic acid, 3-(1H-indol-3-yl)- stock solution (2.5 mg/mL in 95% ethanol)

-

Spectrophotometer

-

SDS-PAGE equipment and reagents

Procedure:

-

Overnight Culture: Grow an overnight culture of the E. coli strain in M9 medium containing the appropriate antibiotic and tryptophan.

-

Subculture: Dilute the overnight culture 1:10 in fresh M9 medium containing the antibiotic but lacking tryptophan.

-

Growth: Grow the culture at 37°C with shaking for 1 hour.

-

Induction: Add the 2-Propenoic acid, 3-(1H-indol-3-yl)- stock solution to a final concentration of 10-100 µg/mL. The optimal concentration should be determined empirically.

-

Further Incubation: Continue to incubate the culture at 37°C with shaking for an additional 2-3 hours.

-

Harvest and Analysis: Harvest the bacterial cells by centrifugation. Prepare cell extracts and analyze the protein expression by SDS-PAGE.

Conclusion

2-Propenoic acid, 3-(1H-indol-3-yl)- is a versatile and biologically active molecule with significant potential in drug discovery and development. Its anti-inflammatory, gut barrier-protective, and potential anticancer properties, coupled with its role as a microbial metabolite, make it a fascinating subject for further investigation. The experimental protocols provided in this guide are intended to serve as a valuable resource for researchers seeking to unravel the full therapeutic potential of this promising compound.

References

-

PubChem. (n.d.). 3-Indoleacrylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound Indoleacrylic acid (FDB112378). Retrieved from [Link]

-

Xie, Z., Hong, Y., Liao, Z., Wang, Y., Li, G., & Yuan, J. (2023). Indoleacrylic acid produced by Parabacteroides distasonis alleviates type 2 diabetes via activation of AhR to repair intestinal barrier. BMC Biology, 21(1), 90. Retrieved from [Link]

-

Gao, J., Li, Y., & Liu, S. (2023). Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis. International Journal of Molecular Sciences, 24(13), 10804. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Indoleacrylic acid (HMDB0000734). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A new pyridine free Knoevenagel condensation reaction for synthesis of cinnamic acids. Retrieved from [Link]

-

Wlodarska, M., Luo, C., Kolde, R., d'Hennezel, E., Annand, J. W., Heim, C. E., ... & Xavier, R. J. (2017). Indoleacrylic acid produced by commensal Peptostreptococcus species suppresses inflammation. Cell host & microbe, 22(1), 25-37. Retrieved from [Link]

-

PubChem. (n.d.). 2-Propenoic acid, 3-(1H-indol-3-yl)-. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. researchgate.net [researchgate.net]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Transepithelial electrical resistance is not a reliable measurement of the Caco-2 monolayer integrity in Transwell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acgpubs.org [acgpubs.org]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Indoleacrylic acid produced by commensal Peptostreptococcus species suppresses inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indigo Biosciences Mouse Aryl Hydrocarbon Receptor (AhR) All-inclusive | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to Indole-3-Acrylic Acid: From Chemical Structure to Therapeutic Potential

This guide provides a comprehensive technical overview of Indole-3-Acrylic Acid (IAA), a significant metabolite derived from the essential amino acid L-tryptophan. Primarily produced by commensal gut microbiota, IAA has emerged as a molecule of intense scientific interest due to its multifaceted biological activities. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, biological functions, and practical applications.

Core Concepts: Chemical Structure and Physicochemical Properties

Indole-3-acrylic acid, systematically named (2E)-3-(1H-indol-3-yl)prop-2-enoic acid, is an unsaturated carboxylic acid featuring an indole group attached to an acrylic acid backbone.[1][2] This structure, particularly the conjugated system formed by the indole ring and the acrylic moiety, is fundamental to its chemical reactivity and biological function. The molecule exists predominantly as the more stable trans (E) isomer.[2][3]

The indole ring system allows for interactions with various biological receptors, while the carboxylic acid group imparts acidic properties and potential for hydrogen bonding and salt formation. Understanding these foundational properties is critical for its application in experimental settings, from solvent selection to assay development.

Data Presentation: Physicochemical Properties of Indole-3-Acrylic Acid

| Property | Value | Source(s) |

| IUPAC Name | (2E)-3-(1H-indol-3-yl)prop-2-enoic acid | [1][2] |

| Synonyms | trans-3-Indoleacrylic acid, IA | [3] |

| Molecular Formula | C₁₁H₉NO₂ | [1][4] |

| Molecular Weight | 187.19 g/mol | [1][2] |

| Appearance | White to light yellow solid/powder | [5] |

| Melting Point | ~185 °C (with decomposition) | [4][5] |

| pKa | 4.59 ± 0.10 (Predicted) | [5] |

| Solubility | ||

| DMSO | ≥10 mg/mL; Soluble | [1][3] |

| Ethanol | Soluble (≥10 mg/mL) | [3] |

| Methanol | Slightly soluble | [1][5] |

| Water | Slightly soluble / Freely soluble | [1][5][6] |

| Storage | Store powder at -20°C for up to 4 years | [3] |

Note on Solubility: Solubility in water is described variably. It is practically considered a weak acidic compound with low water solubility, though some sources list it as freely soluble.[5][6] For experimental purposes, preparing concentrated stock solutions in organic solvents like DMSO is the standard, reliable method.

Spectroscopic Characterization

The unique structural features of IAA give rise to a distinct spectroscopic fingerprint, which is indispensable for its identification and quantification.

-

UV-Vis Spectroscopy : The conjugated π-electron system of the indole ring and the acrylic acid side chain results in characteristic ultraviolet absorption.[7] In methanol, IAA typically exhibits absorption maxima around 225 nm, 274 nm, and 325 nm.[8] These electronic transitions are sensitive to the solvent environment and can be used to monitor interactions with other molecules, such as proteins or receptors.[7][9]

-

Infrared (IR) Spectroscopy : IR spectroscopy reveals the vibrational modes of the functional groups within the molecule.[10] Key expected peaks for IAA include a broad O-H stretch from the carboxylic acid, a C=O stretch (carbonyl), an N-H stretch from the indole ring, and C=C stretching from both the aromatic ring and the acrylic side chain.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of each nucleus.[10] The spectrum would show distinct signals for the protons on the indole ring, the vinyl protons of the acrylic chain, and the acidic proton, with chemical shifts and coupling constants confirming the trans configuration of the double bond.

Biological Activities and Mechanism of Action

IAA is not merely a metabolic byproduct; it is a potent signaling molecule that modulates host physiology, primarily through its interaction with transcription factors. It is a metabolite of tryptophan produced by gut commensal bacteria, such as Peptostreptococcus species.[11][12]

Key Biological Functions:

-

Anti-inflammatory Effects : IAA mitigates inflammatory responses by modulating cytokine production in immune cells.[1][11] It has been shown to decrease the expression of pro-inflammatory cytokines like TNF-α while increasing anti-inflammatory cytokines such as IL-10.[3]

-

Gut Barrier Enhancement : The compound has a beneficial effect on intestinal epithelial barrier function.[1][11][12] A robust gut barrier is crucial for preventing the translocation of harmful substances from the gut lumen into circulation, a key factor in preventing systemic inflammation.

-

Aryl Hydrocarbon Receptor (AhR) Activation : Many of IAA's effects are mediated through its role as a ligand for the Aryl Hydrocarbon Receptor (AhR).[1] AhR is a ligand-activated transcription factor that plays a critical role in regulating immune responses at mucosal surfaces.

-

Anticancer and Antialgal Properties : Preliminary research indicates that IAA exhibits potential anticancer properties and acts as a high-efficiency antialgal agent, the latter by inducing reactive oxygen species (ROS).[1][13]

Signaling Pathway: IAA-Mediated AhR Activation and Anti-inflammatory Response

The following diagram illustrates the primary mechanism by which IAA exerts its anti-inflammatory effects. Upon entering a target cell, such as an intestinal epithelial cell or an immune cell, IAA binds to the cytosolic AhR, leading to a cascade of events that culminates in the altered expression of inflammation-related genes.

Caption: IAA binds to cytosolic AhR, causing translocation to the nucleus and gene modulation.

Experimental Protocols and Applications

The utility of IAA spans from fundamental research to preclinical studies. Its role as a gene transcription inducer and a bioactive metabolite necessitates robust and reproducible experimental protocols.

Protocol 1: Preparation of Indole-3-Acrylic Acid Stock Solution

Causality: IAA exhibits poor solubility in aqueous solutions. Therefore, a high-concentration stock solution must be prepared in an organic solvent, typically DMSO, which can effectively solvate the molecule. Purging with an inert gas like argon or nitrogen is recommended to displace oxygen and prevent potential oxidative degradation of the indole moiety over time, ensuring the integrity and stability of the compound in storage.[3]

Materials:

-

Indole-3-Acrylic Acid (IAA) powder (≥98% purity)[3]

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Inert gas (Argon or Nitrogen)

-

Sterile, amber glass vial or cryovial

Procedure:

-

Weigh the desired amount of IAA powder in a sterile microcentrifuge tube or directly into the storage vial.

-

Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

-

Briefly purge the vial with inert gas to create an oxygen-free headspace.

-

Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Sonication can be used to aid dissolution if necessary.[1][13]

-

Store the stock solution at -80°C for long-term stability (up to 1 year).[1][11] For short-term use, an aliquot can be stored at -20°C.

Protocol 2: Workflow for In Vitro Anti-inflammatory Assay

This workflow outlines a general procedure to assess the anti-inflammatory properties of IAA using a common cell-based model: lipopolysaccharide (LPS)-stimulated macrophages.

Trustworthiness: This protocol incorporates essential controls for self-validation. The "Vehicle Control" ensures that the solvent (DMSO) does not cause the observed effects. The "LPS Control" establishes the baseline inflammatory response, against which the effect of IAA is measured. The "Untreated Control" provides the absolute baseline for cell health and cytokine expression.

Caption: Workflow for assessing IAA's anti-inflammatory effect on macrophages.

Research Applications:

-

Gene Transcription Induction : IAA is widely used in molecular biology to induce gene transcription in systems controlled by the tryptophan (trp) promoter, particularly in E. coli expression systems.[14]

-

Therapeutic Development : As a gut microbiota-derived metabolite that suppresses inflammation and enhances barrier function, IAA is being investigated as a potential therapeutic agent for inflammatory bowel disease (IBD).[12]

-

Precursor for Synthesis : It serves as a valuable starting material or intermediate in the organic synthesis of more complex pharmaceuticals and agrochemicals.[6]

Safety and Handling

Indole-3-acrylic acid is considered a hazardous chemical and must be handled with appropriate precautions.

-

Hazard Classification : It is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][15][16]

-

Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles with side-shields, and a lab coat. When handling the powder, use a dust mask or work in a well-ventilated area or fume hood to avoid inhalation.[16]

-

Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place, away from oxidizing agents.[6][16]

Conclusion

Indole-3-acrylic acid stands at a fascinating intersection of microbiology, immunology, and pharmacology. Originating from the metabolic activity of our own gut symbionts, it has proven to be a key modulator of host physiology, primarily through its anti-inflammatory and barrier-protective functions mediated by the Aryl Hydrocarbon Receptor. Its well-defined chemical structure, coupled with its profound biological activity, makes it an invaluable tool for researchers in molecular biology and a promising candidate for the development of novel therapeutics targeting inflammatory diseases. A thorough understanding of its properties, as outlined in this guide, is essential for harnessing its full potential in a research and development setting.

References

-

Indole-3-acrylic acid. (2022, October 16). ChemBK. Retrieved January 12, 2026, from [Link]

-

3-Indoleacrylic acid (CID 5375048). (n.d.). PubChem, National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Indole-3beta-acrylic acid (CID 5355219). (n.d.). PubChem, National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Synthetic strategies toward β‐trifluoromethyl indole‐3‐acrylic acid... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Indoleacrylic acid (HMDB0000734). (n.d.). Human Metabolome Database. Retrieved January 12, 2026, from [Link]

-

Reaction of Different 3-Indoleacrylic Acids with Various. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Wlodarska, M., Luo, C., Kolde, R., et al. (2017). Indoleacrylic acid produced by commensal Peptostreptococcus species suppresses inflammation. Cell Host & Microbe, 22(1), 25-37.e6. Retrieved January 12, 2026, from [Link]

-

Indole-3-acetic Acid. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]

-

The role of microbial indole metabolites in tumor. (2024, October 1). PMC, National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

UV/Vis spectra of indole-3-acetic acid (1; 1, 3) and its complex with... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Spectroscopic (FT-IR, FT-Raman, UV-Vis) Molecular Structure... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

3-Indoleacrylic acid. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]

-

Difference between UV and IR and NMR spectroscopy? (2023, November 17). Rocky Mountain Labs. Retrieved January 12, 2026, from [Link]

-

Difference Between UV, IR, and NMR Spectroscopy. (n.d.). Creative Biostructure. Retrieved January 12, 2026, from [Link]

-

UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. (2018). Chinese Journal of Chemical Physics, 31(4), 477-484. Retrieved January 12, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Indoleacrylic acid | C11H9NO2 | CID 5375048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. chembk.com [chembk.com]

- 5. trans-3-Indoleacrylic acid CAS#: 29953-71-7 [m.chemicalbook.com]

- 6. trans-Indole-3-acrylic acid, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. 3-Indoleacrylic acid | 1204-06-4 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. rockymountainlabs.com [rockymountainlabs.com]

- 11. 3-Indoleacrylic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 12. Indoleacrylic acid produced by commensal Peptostreptococcus species suppresses inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. 3-Indoleacrylic acid powder 1204-06-4 [sigmaaldrich.com]

- 15. Indole-3beta-acrylic acid | C11H9NO2 | CID 5355219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

natural sources of 2-Propenoic acid, 3-(1H-indol-3-yl)-

An In-depth Technical Guide to the Natural Sources of 2-Propenoic acid, 3-(1H-indol-3-yl)-

Introduction

2-Propenoic acid, 3-(1H-indol-3-yl)-, commonly known as Indole-3-acrylic acid (herein referred to as IA), is a bioactive metabolite derived from the essential amino acid tryptophan.[1][2] This molecule stands at the crossroads of microbial and host metabolism, as well as plant biochemistry, making it a subject of significant interest for researchers in microbiology, immunology, drug development, and plant sciences. In mammals, IA is recognized as a key product of the gut microbiome, exerting potent anti-inflammatory effects and reinforcing the intestinal epithelial barrier.[3] In the botanical realm, it functions as an auxin, a class of plant growth hormones.[2]

This guide provides a comprehensive technical overview of the natural origins of Indole-3-acrylic acid, details its biosynthetic pathways, and presents robust, field-proven methodologies for its extraction, isolation, and analysis from microbial and plant sources. The content is structured to deliver not just protocols, but the scientific rationale behind them, empowering researchers to adapt and innovate in their experimental designs.

Section 1: Microbial Origins and Biosynthesis

The primary and most extensively studied source of Indole-3-acrylic acid in mammals is the gut microbiota.[4] Commensal bacteria metabolize dietary tryptophan into a variety of indole derivatives, with IA being a key functional product.

1.1. Key Microbial Producers

Research has identified specific members of the gut microbiota as significant producers of IA. These include:

-

Peptostreptococcus species : Several species within this genus, such as Peptostreptococcus russellii and Peptostreptococcus anaerobius, have been shown to metabolize tryptophan to produce IA.[1][3]

-

Clostridium sporogenes : This species is another well-documented producer of IA and other indole-based tryptophan metabolites.[3]

The production of IA is intrinsically linked to the metabolic capabilities of these microorganisms, particularly their pathways for processing aromatic amino acids.[3] The presence and abundance of these bacteria can, therefore, directly influence the host's exposure to this beneficial metabolite.

1.2. Microbial Biosynthesis Pathway

Indole-3-acrylic acid is not synthesized directly from tryptophan but arises from a multi-step enzymatic pathway. The predominant route involves the intermediate Indole-3-lactic acid (ILA).[5]

The established pathway is as follows:

-

Tryptophan (Trp) to Indole-3-Pyruvic Acid (IPYA) : Aromatic amino acid aminotransferases (ArAT) convert tryptophan into IPYA.

-

IPYA to Indole-3-Lactic Acid (ILA) : Specific microbial enzymes then metabolize IPYA to produce ILA.

-

ILA to Indole-3-Acrylic Acid (IA) : ILA is further metabolized to yield Indole-3-acrylic acid.[5]

A gene cluster homologous to the phenyllactate dehydratase gene cluster (fldAIBC) in Clostridium sporogenes is hypothesized to be involved in the metabolism of tryptophan and other aromatic amino acids, contributing to this pathway.[3]

Caption: Microbial conversion of Tryptophan to Indole-3-acrylic acid.

Section 2: Phytochemical Sources

Indole-3-acrylic acid is also a naturally occurring compound in the plant kingdom, where it is classified as an auxin, a group of phytohormones that regulate plant growth and development.[2][6] Its presence, while less studied than the primary auxin Indole-3-acetic acid (IAA), is significant in several plant species.

2.1. Known Plant Sources of Indole-3-acrylic acid

The following table summarizes plant species where Indole-3-acrylic acid has been identified.

| Plant Species | Common Name | Family | Reference(s) |

| Lens culinaris | Lentil | Fabaceae | [2] |

| Cucurbita moschata | Squash | Cucurbitaceae | [2] |

| Solanum lycopersicum | Tomato | Solanaceae | [7] |

| Chondria atropurpurea | N/A (Red Alga) | Rhodomelaceae | [8] |

In lentil seedlings, the precursor to Indole-3-acrylic acid has been identified as hypaphorine (N-trimethyl-l(-)-tryptophan), suggesting a distinct biosynthetic route compared to microbial pathways.[2]

Section 3: Methodologies for Isolation, and Analysis

The accurate study of Indole-3-acrylic acid requires robust and validated methods for its extraction from complex biological matrices and subsequent quantification.

3.1. Extraction from Microbial Cultures

This protocol provides a method for extracting IA from bacterial culture supernatants, optimized for analytical sensitivity.

Rationale: The protocol is designed to efficiently separate the small molecule analyte (IA) from larger cellular debris and proteins. Centrifugation pellets cells, while supernatant filtration removes any remaining particulates. The use of a C18 solid-phase extraction (SPE) cartridge provides a crucial clean-up and concentration step, leveraging the hydrophobic nature of the indole ring to bind IA while allowing polar contaminants to be washed away. Elution with an organic solvent like methanol effectively recovers the analyte for analysis.

Experimental Protocol: Extraction from Peptostreptococcus Culture

-

Culture Growth: Culture Peptostreptococcus species in a suitable rich medium supplemented with L-tryptophan (e.g., 1-2 mM) under anaerobic conditions until late logarithmic or stationary phase.

-

Cell Removal: Transfer the culture to centrifuge tubes and pellet the bacterial cells by centrifugation at 10,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully decant the supernatant into a fresh, sterile tube.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris. This step is critical to prevent clogging of HPLC or SPE columns.

-

Solid-Phase Extraction (SPE) Clean-up: a. Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry. b. Loading: Load the filtered supernatant onto the conditioned C18 cartridge. c. Washing: Wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities. d. Elution: Elute the bound Indole-3-acrylic acid with 5 mL of methanol into a clean collection tube.

-

Drying and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the dried extract in a known, small volume (e.g., 200 µL) of the initial HPLC mobile phase for analysis.

Caption: Workflow for extracting Indole-3-acrylic acid from cultures.

3.2. Analytical Quantification by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a reliable and widely accessible method for quantifying Indole-3-acrylic acid.[9][10]

Rationale: RP-HPLC separates compounds based on their hydrophobicity. A C18 or C8 column provides a non-polar stationary phase that retains the indole moiety of IA. A gradient elution, starting with a high-aqueous mobile phase and increasing the organic solvent (acetonitrile or methanol) content, allows for the separation of IA from other, more polar or less polar, compounds in the extract. The addition of an acid (formic acid or acetic acid) to the mobile phase ensures that the carboxylic acid group of IA is protonated, leading to sharper peaks and better retention. Formic acid is preferred for its compatibility with mass spectrometry.[9] UV detection is effective because the indole ring possesses a strong chromophore.

Experimental Protocol: RP-HPLC Analysis

-

Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Eluent A: 0.1% Formic Acid in Deionized Water.

-

Eluent B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient Elution:

-

Start with a linear gradient designed to separate the target analyte from other indoles. A typical gradient might run from 20% B to 80% B over 20-25 minutes.

-

Total run time: ~35-40 minutes, including column re-equilibration.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to 280 nm, a common wavelength for indolic compounds.[10]

-

Quantification: Prepare a standard curve using a certified reference standard of Indole-3-acrylic acid (commercially available from suppliers like Sigma-Aldrich) with concentrations ranging from 0.1 µg/mL to 50 µg/mL. Calculate the concentration in samples by comparing their peak area to the standard curve.

Comparative HPLC Parameters

| Parameter | Method 1 (General Purpose) | Method 2 (MS-Compatible) | Method 3 (Indole Profile) |

| Column | Newcrom R1 (Reverse Phase)[9] | C18 | Symmetry C8[10] |

| Mobile Phase A | Water with Phosphoric Acid[9] | 0.1% Formic Acid in Water | 2.5% Acetic Acid in Water[10] |

| Mobile Phase B | Acetonitrile[9] | 0.1% Formic Acid in Acetonitrile | 80% Acetonitrile in Water[10] |

| Detection | UV (unspecified) | UV (269 nm)[11] | Fluorescence (Ex: 280 nm, Em: 350 nm)[10] |

| Rationale | Standard RP separation. | Volatile acid for MS compatibility. | Fluorescence for high sensitivity. |

Section 4: Biological Significance and Therapeutic Potential

The interest in Indole-3-acrylic acid from a drug development perspective stems from its significant biological activities, primarily related to host-microbe interactions in the gut.

-

Anti-inflammatory Effects: IA mitigates inflammatory responses from immune cells.[1][3] It has been shown to decrease the expression of pro-inflammatory cytokines like TNF-α while increasing anti-inflammatory cytokines like IL-10.[4]

-

Gut Barrier Enhancement: The compound promotes intestinal epithelial barrier function, which is crucial for preventing the translocation of harmful substances from the gut into circulation.[1]

-

Receptor Activation: Its biological effects are mediated, in part, through the activation of transcription factors such as the aryl hydrocarbon receptor (AhR) and the pregnane X receptor (PXR), which are critical sensors of environmental and microbial signals.[3]

Given these functions, stimulating the production of Indole-3-acrylic acid by the gut microbiota or its direct administration is being explored as a potential therapeutic strategy for inflammatory bowel disease (IBD) and other conditions linked to gut inflammation and barrier dysfunction.[3][12]

Conclusion

Indole-3-acrylic acid is a naturally occurring tryptophan metabolite with profound biological importance. Its primary sources are specific gut commensal bacteria, such as Peptostreptococcus, and various plant species where it acts as a phytohormone. Understanding its origins and the methods for its reliable extraction and quantification are fundamental for advancing research into its therapeutic potential. The protocols and technical insights provided in this guide serve as a foundational resource for scientists aiming to explore the role of this fascinating molecule in health and disease.

References

-

Zhang, J., et al. (2024). The role of microbial indole metabolites in tumor. Frontiers in Immunology, 15. Retrieved from [Link]

-

Wlodarska, M., et al. (2017). Indoleacrylic acid produced by commensal Peptostreptococcus species suppresses inflammation. Cell Host & Microbe, 22(1), 25-37.e6. Retrieved from [Link]

-

Gruen, H. (1965). Where does indolylacrylic acid come from?. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5375048, 3-Indoleacrylic acid. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 3-Indoleacrylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis and biological activities of indole-3-propionic acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5355219, Indole-3beta-acrylic acid. Retrieved from [Link]

-

Labbe, A., et al. (2019). Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells. Frontiers in Marine Science, 6. Retrieved from [Link]

-

Duca, D., et al. (2021). Indole-3-acetic acid biosynthesis and its regulation in plant-associated bacteria. Applied Microbiology and Biotechnology, 105(16-17), 6165-6176. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). 3-Indoleacrylic Acid Analysis Service. Retrieved from [Link]

-

Kaur, H., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. Retrieved from [Link]

-

Sirrenberg, A., et al. (2021). Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. MDPI. Retrieved from [Link]

-

Fu, S., et al. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. MDPI. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Indoleacrylic acid (HMDB0000734). Retrieved from [Link]

-

Liu, C., et al. (2021). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. MDPI. Retrieved from [Link]

-

Ruzzini, D., et al. (2011). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Folia Microbiologica, 56(5), 439-445. Retrieved from [Link]

-

Hamilton, R. H., et al. (1961). Isolation of indole-3-acetic acid from corn kernels & etiolated corn seedlings. Plant Physiology, 36(3), 354-359. Retrieved from [Link]

Sources

- 1. 3-Indoleacrylic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. Indoleacrylic acid produced by commensal Peptostreptococcus species suppresses inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. The role of microbial indole metabolites in tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Indoleacrylic Acid Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 7. Indole-3beta-acrylic acid | C11H9NO2 | CID 5355219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Indoleacrylic acid | C11H9NO2 | CID 5375048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Separation of 3-Indoleacrylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 3-インドールアクリル酸 BioReagent, ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Mechanism of Action of Indole-3-Acrylic Acid: From Microbial Metabolite to Host Receptor Modulator

Abstract

Indole-3-acrylic acid (IAA), a key metabolite derived from the microbial fermentation of dietary tryptophan in the gastrointestinal tract, has emerged as a significant signaling molecule at the host-microbe interface. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the biological activities of IAA. We will dissect its interaction with the Aryl Hydrocarbon Receptor (AhR), detailing the downstream signaling cascades that mediate its potent anti-inflammatory effects and its role in the reinforcement of the intestinal epithelial barrier. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, field-proven experimental methodologies, and the causal reasoning behind these scientific approaches.

Introduction: The Origin and Significance of Indole-3-Acrylic Acid

Indole-3-acrylic acid (IAA) is an unsaturated monocarboxylic acid belonging to the indole family of organic compounds[1][2]. It is not produced by the host but is a metabolic byproduct of dietary tryptophan metabolism by specific species of the gut microbiota, most notably Peptostreptococcus species[3][4]. Once produced in the gut lumen, IAA can be absorbed and exert systemic effects, positioning it as a critical messenger in the dialogue between the gut microbiome and host physiology[5][6]. Its biological significance lies in its ability to modulate fundamental host processes, including immune responses and mucosal barrier integrity, primarily through the activation of specific host receptors[1][4].

The biosynthesis of IAA from tryptophan by gut bacteria such as Peptostreptococcus russellii involves a multi-step enzymatic pathway. This process is a key example of how the metabolic activity of the microbiome can generate bioactive molecules from dietary precursors, which in turn influence host health and disease[5][7]. A diminished capacity of the gut microbiota to produce tryptophan metabolites like IAA has been associated with inflammatory conditions such as Inflammatory Bowel Disease (IBD), highlighting its potential therapeutic relevance[4].

Primary Molecular Target: The Aryl Hydrocarbon Receptor (AhR)

The diverse biological effects of IAA are predominantly mediated through its function as a ligand for the Aryl Hydrocarbon Receptor (AhR)[3][8][9]. The AhR is a ligand-activated transcription factor that resides in the cytoplasm in an inactive complex with chaperone proteins. Upon ligand binding, the receptor translocates to the nucleus, heterodimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby initiating their transcription[3][10].

While IAA is considered a low-affinity ligand for the AhR, its relatively high concentrations in the gut lumen allow for significant receptor activation[3][11]. The activation of AhR by IAA initiates a cascade of downstream events that are central to its mechanism of action.

Experimental Workflow: Validating AhR Activation

A standard and reliable method to confirm the activation of AhR by a test compound like IAA is the luciferase reporter gene assay. This assay provides a quantitative measure of the compound's ability to induce AhR-dependent gene transcription.

Protocol: AhR Luciferase Reporter Gene Assay

-

Cell Culture: Utilize a reporter cell line, such as the human hepatoma cell line HepG2 (40/6) or colon adenocarcinoma Caco-2 cells, stably transfected with a plasmid containing a luciferase reporter gene under the control of a DRE-containing promoter.

-

Plating: Seed the reporter cells in a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

Treatment: The following day, treat the cells with varying concentrations of indole-3-acrylic acid. Include a vehicle control (e.g., DMSO) and a potent AhR agonist as a positive control (e.g., TCDD or FICZ).

-

Incubation: Incubate the plate for a period of 4 to 24 hours at 37°C in a CO2 incubator.

-

Lysis and Luminescence Reading: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system[5][12].

-

Data Analysis: Normalize the luminescence readings to a measure of cell viability if necessary. Calculate the fold induction of luciferase activity relative to the vehicle control. A dose-dependent increase in luciferase activity indicates AhR activation. The EC50 value, the concentration at which 50% of the maximal response is observed, can be calculated from the dose-response curve[10][13].

Causality and Self-Validation: This protocol is self-validating through the inclusion of controls. The vehicle control establishes the baseline, while the positive control confirms that the cell system is responsive to AhR activation. A dose-dependent response to IAA provides strong evidence for a specific interaction with the AhR signaling pathway. Commercial kits are available that provide cryopreserved, ready-to-use reporter cells and all necessary reagents, ensuring high reproducibility[1][12][14].

Downstream Biological Effects and Mechanisms

Activation of the AhR by IAA triggers a range of physiological responses, primarily contributing to anti-inflammatory effects and the enhancement of intestinal barrier integrity.

Anti-Inflammatory Properties

IAA has demonstrated significant anti-inflammatory properties by modulating the production of cytokines in immune cells, particularly macrophages[4].

Mechanism: Upon stimulation with pro-inflammatory stimuli like lipopolysaccharide (LPS), IAA treatment leads to:

-

Increased Anti-inflammatory Cytokines: A significant enhancement in the production of Interleukin-10 (IL-10)[4].

-

Decreased Pro-inflammatory Cytokines: A reduction in the secretion of Tumor Necrosis Factor (TNF), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β)[4].

This cytokine shift promotes the resolution of inflammation and helps maintain immune homeostasis.

Protocol: Quantification of Cytokine Production in Macrophages

-

Cell Culture: Culture a macrophage cell line (e.g., murine RAW 264.7 or bone marrow-derived macrophages - BMDMs) in appropriate media[15][16].

-

Treatment: Seed the cells in multi-well plates. Pre-treat the cells with various concentrations of IAA for 1 to 12 hours[16][17].

-

Stimulation: Stimulate the cells with a pro-inflammatory agent, typically LPS (e.g., 10-100 ng/mL), for a specified period (e.g., 16-24 hours)[4][15].

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the concentration of cytokines (TNF, IL-6, IL-10, etc.) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA)[4][7][15][18].

-

Data Analysis: Compare the cytokine levels in IAA-treated, LPS-stimulated cells to those stimulated with LPS alone. Calculate the percentage of inhibition for pro-inflammatory cytokines and the fold increase for anti-inflammatory cytokines. Determine IC50 values where applicable.

Enhancement of Intestinal Barrier Function

A crucial function of IAA is its ability to fortify the intestinal epithelial barrier, which is essential for preventing the translocation of harmful luminal contents into the circulation[3][9].

Mechanism: IAA enhances barrier integrity by modulating the expression and localization of tight junction proteins, the key components that seal the paracellular space between epithelial cells. Studies have shown that other indole derivatives acting through AhR can upregulate the expression of proteins such as Zonula Occludens-1 (ZO-1), claudin-1, and occludin[19][20]. This leads to a "tighter" epithelial barrier.

Experimental Assessment of Barrier Function

The integrity of the intestinal epithelial barrier is typically assessed in vitro using a co-culture model of intestinal epithelial cells (e.g., Caco-2, HT-29) grown on permeable supports.

A. Transepithelial Electrical Resistance (TEER) Measurement:

TEER is a real-time, non-invasive method to measure the electrical resistance across a cellular monolayer. A higher TEER value corresponds to a less permeable, or "tighter," barrier.

-

Cell Culture: Seed intestinal epithelial cells (e.g., Caco-2) on permeable Transwell® inserts and culture until a confluent monolayer is formed and differentiated (typically ~21 days).

-

Treatment: Treat the monolayers with IAA apically, basolaterally, or both.

-

Measurement: Measure the electrical resistance across the monolayer at various time points using an epithelial volt-ohm meter.

-

Data Analysis: An increase in TEER in IAA-treated cells compared to controls indicates an enhancement of barrier function[2][19].

B. Western Blot Analysis of Tight Junction Proteins:

This method directly quantifies the abundance of specific tight junction proteins.

-

Cell Culture and Treatment: Culture and treat epithelial cell monolayers as described for TEER measurement.

-

Protein Extraction: Lyse the cells and extract total protein.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).

-

Immunoblotting: Probe the membrane with primary antibodies specific for tight junction proteins (e.g., anti-ZO-1, anti-claudin-1, anti-occludin), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection and Analysis: Detect the signal using a chemiluminescent substrate. Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH). An increase in the expression of these proteins following IAA treatment provides a molecular basis for the observed increase in TEER[20][21].

Other Potential Mechanisms

While AhR activation is the primary and most well-documented mechanism of action for IAA, some evidence suggests the involvement of other pathways.

-

Pregnane X Receptor (PXR): Some bacterial tryptophan metabolites can activate the Pregnane X Receptor (PXR), another nuclear receptor involved in xenobiotic sensing and inflammation[4][5]. While less characterized for IAA specifically, this remains a potential parallel or alternative pathway that warrants further investigation using PXR reporter assays[22][23].

-

Inhibition of Tryptophan Synthetase: In the fungus Neurospora crassa, IAA has been shown to act as a partial competitive inhibitor of tryptophan synthetase, an enzyme not present in mammals[24]. This mechanism is therefore not directly relevant to its effects in humans but highlights the diverse biological activities of indole compounds across different organisms.

Summary and Future Directions

Indole-3-acrylic acid is a gut microbiota-derived metabolite that plays a significant role in host physiology. Its primary mechanism of action involves the activation of the Aryl Hydrocarbon Receptor, leading to potent anti-inflammatory effects and the enhancement of intestinal barrier function. The experimental protocols detailed in this guide, including luciferase reporter assays, cytokine quantification, TEER measurements, and western blotting, provide a robust framework for investigating the molecular activities of IAA and similar compounds.

Future research should focus on obtaining more precise quantitative data, such as the binding affinity (Kd) and EC50/IC50 values of IAA for human AhR and PXR across various cell types. Elucidating the specific downstream target genes of the IAA-activated AhR complex beyond the canonical CYP enzymes will provide a more complete picture of its regulatory network. Furthermore, translating these in vitro findings into in vivo models of disease is crucial for harnessing the therapeutic potential of this important microbial metabolite.

References

-

Wlodarska, M., et al. (2017). Indoleacrylic acid produced by commensal Peptostreptococcus species suppresses inflammation. Cell Host & Microbe, 22(1), 25-37.e6. [Link]

-

Gao, X., et al. (2020). Dual Role of Indoles Derived From Intestinal Microbiota on Human Health. Frontiers in Immunology, 11, 612527. [Link]

-

Bartosh, T. J., et al. (2016). Macrophage Inflammatory Assay. Bio-protocol, 6(19), e1954. [Link]

-

INDIGO Biosciences. (n.d.). Human AhR Reporter Assay Kit. [Link]

-

INDIGO Biosciences. (n.d.). Mouse Aryl Hydrocarbon Receptor (mAhR) Reporter Assay System. [Link]

-

Sun, M., et al. (2024). Indole‑3‑propionic acid alleviates intestinal epithelial cell injury via regulation of the TLR4/NF‑κB pathway to improve intestinal barrier function. Molecular Medicine Reports, 30(4), 1-13. [Link]

-

Evotec. (n.d.). PXR and AhR Nuclear Receptor Activation. [Link]

-

Jirásko, R., et al. (2020). Gut Microbial Catabolites of Tryptophan Are Ligands and Agonists of the Aryl Hydrocarbon Receptor: A Detailed Characterization. International Journal of Molecular Sciences, 21(8), 2683. [Link]

-

Kokoette Effiong, et al. (2022). 3-Indoleacrylic acid from canola straw as a promising antialgal agent - Inhibition effect and mechanism on bloom-forming Prorocentrum donghaiense. Marine Pollution Bulletin, 178, 113657. [Link]

-

Tan, H. Y., et al. (2020). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. Evidence-Based Complementary and Alternative Medicine, 2020, 8878505. [Link]

-

Hubbard, T. D., et al. (2015). Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation. Drug Metabolism and Disposition, 43(10), 1522-1535. [Link]

-

Heath-Pagliuso, S., et al. (1998). Activation of the Ah receptor by tryptophan and tryptophan metabolites. Biochemistry, 37(33), 11508-11515. [Link]

-

Matchett, W. H. (1972). Inhibition of tryptophan synthetase by indoleacrylic acid. Journal of Bacteriology, 110(1), 146-154. [Link]

-

ResearchGate. (n.d.). Western blot analysis of integral tight junction proteins in three... | Download Scientific Diagram. [Link]

-

Miller, C. A. (1997). Indole dose-response assessment of AHR-dependent activity. Toxicology and Applied Pharmacology, 146(1), 129-137. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Indoleacrylic acid (HMDB0000734). [Link]

-

PubChem. (n.d.). 3-Indoleacrylic acid. [Link]

-

Li, D., et al. (2024). Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis. International Journal of Molecular Sciences, 25(1), 589. [Link]

-

Wlodarska, M., et al. (2017). Indoleacrylic acid produced by commensal Peptostreptococcus species suppresses inflammation. Cell Host & Microbe, 22(1), 25-37.e6. [Link]

-

Bowers, J., et al. (2023). Induction of AHR Signaling in Response to the Indolimine Class of Microbial Stress Metabolites. Toxins, 15(9), 534. [Link]

-

Zeng, Z., et al. (2023). Metabolites of Latilactobacillus curvatus BYB3 and Indole Activate Aryl Hydrocarbon Receptor to Attenuate Lipopolysaccharide-Induced Intestinal Barrier Dysfunction. Food Science of Animal Resources, 43(3), 514-528. [Link]

-

Le, T., et al. (2024). Protocol for the preclinical evaluation of gut barrier function and immune interaction in an HT-29/PBMC co-culture model. STAR Protocols, 5(4), 103416. [Link]

-

Di Mauro, G., et al. (2024). Therapeutic Potential of Nutritional Aryl Hydrocarbon Receptor Ligands in Gut-Related Inflammation and Diseases. Nutrients, 16(11), 1709. [Link]

-

Denison, M. S., et al. (2002). Ligand binding and activation of the Ah receptor. Chemico-Biological Interactions, 141(1-2), 3-24. [Link]

-

Pinne, M., & Ponce, E. (n.d.). Transactivation Assays that Identify Indirect Activators of human PXR and CAR. PURACYP White Paper. [Link]

-

Karmaus, A. L., et al. (2022). Screening Method for the Identification of Compounds That Activate Pregnane X Receptor. Current Protocols, 2(1), e341. [Link]

-

Mestas, J., & Hughes, C. C. (2004). Approaches to Determine Expression of Inflammatory Cytokines. Methods in Molecular Biology, 280, 23-36. [Link]

-

Yan, D., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. International Journal of Molecular Sciences, 21(5), 1579. [Link]

-

Abot, A., et al. (2024). Protocol for the preclinical evaluation of gut barrier function and immune interaction in an HT-29/PBMC co-culture model. STAR Protocols, 5(4), 103416. [Link]

-

Yan, D., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. International Journal of Molecular Sciences, 21(5), 1579. [Link]

-

ResearchGate. (n.d.). Indole-3-propionic Acid Improved the Intestinal Barrier by Enhancing Epithelial Barrier and Mucus Barrier | Request PDF. [Link]

-

Yan, D., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. International Journal of Molecular Sciences, 21(5), 1579. [Link]

-

Dvořák, Z., et al. (2020). Differential activation of human pregnane X receptor PXR by isomeric mono-methylated indoles in intestinal and hepatic in vitro models. Toxicology Letters, 324, 68-78. [Link]

Sources

- 1. Indigo Biosciences Human Aryl Hydrocarbon Receptor (AhR) All-inclusive | Fisher Scientific [fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Indoleacrylic acid produced by commensal Peptostreptococcus species suppresses inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Gut Microbial Catabolites of Tryptophan Are Ligands and Agonists of the Aryl Hydrocarbon Receptor: A Detailed Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nuclear Receptor Activation | Evotec [evotec.com]

- 9. Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of AHR Signaling in Response to the Indolimine Class of Microbial Stress Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. researchgate.net [researchgate.net]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Indole‑3‑propionic acid alleviates intestinal epithelial cell injury via regulation of the TLR4/NF‑κB pathway to improve intestinal barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Food Science of Animal Resources [kosfaj.org]

- 21. researchgate.net [researchgate.net]

- 22. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Differential activation of human pregnane X receptor PXR by isomeric mono-methylated indoles in intestinal and hepatic in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Protocol for the preclinical evaluation of gut barrier function and immune interaction in an HT-29/PBMC co-culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Indole-3-Acrylic Acid in Research and Development

Introduction: Unveiling the Potential of a Key Microbial Metabolite

Indole-3-acrylic acid (I3AA), a tryptophan metabolite produced by the gut microbiota, has emerged from relative obscurity to become a focal point of intense scientific investigation. Initially recognized for its role as a plant auxin and its utility in molecular biology for inducing gene expression, I3AA is now appreciated for its profound immunomodulatory and barrier-enforcing functions within the host.[1][2][3] This guide provides a comprehensive overview of the current state of I3AA research, offering a technical resource for scientists and drug development professionals. We will delve into its core biological functions, mechanisms of action, and the experimental methodologies pivotal to its study, all grounded in the latest scientific literature.

Physicochemical Properties and Synthesis of Indole-3-Acrylic Acid

Indole-3-acrylic acid is an α,β-unsaturated monocarboxylic acid, structurally characterized by an indole ring linked to an acrylic acid moiety.[4][5] This unique structure, particularly the conjugated double bond, is central to its biochemical reactivity and biological functions.[6]

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | [1][7][8] |

| Molecular Weight | 187.19 g/mol | [1][7][9][10] |

| CAS Number | 1204-06-4 (for the trans-isomer) | [1][7][10] |

| Melting Point | 185 °C (decomposes) | [5] |

| Appearance | White to light yellow powder | [5] |

| Solubility | Soluble in DMSO and ethanol | [7][11] |

While commercially available from numerous suppliers, understanding its biosynthetic origin is crucial for contextualizing its biological role. I3AA is not produced by the host; rather, it is a product of tryptophan metabolism by specific species of the gut microbiota, most notably Peptostreptococcus and Parabacteroides distasonis.[2][7][12][13][14] The biosynthesis involves the deamination of tryptophan to indole-3-pyruvic acid, which is then further metabolized to I3AA.[15]

Core Biological Functions and Mechanisms of Action

The biological activities of I3AA are diverse, primarily impacting the immune system and the integrity of the intestinal barrier.[4][7][12] These effects are largely mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[16][17]

Anti-inflammatory Effects

I3AA has demonstrated significant anti-inflammatory properties by modulating cytokine production in immune cells.[4][12] In vitro studies have shown that I3AA can mitigate inflammatory responses.[12] For instance, treatment of human peripheral blood mononuclear cells (PBMCs) with I3AA leads to reduced secretion of pro-inflammatory cytokines like IL-6 and IL-1β in response to lipopolysaccharide (LPS) stimulation.[12]

Enhancement of Intestinal Barrier Function

A key function of I3AA is its ability to fortify the intestinal epithelial barrier.[7][12][16] This is a critical aspect of maintaining gut homeostasis and preventing the translocation of harmful substances from the gut lumen into circulation. I3AA has been shown to promote the expression of tight junction proteins and mucins, which are essential components of the physical and chemical barriers of the intestine.[11]

Signaling Pathways

The biological effects of I3AA are orchestrated through its interaction with specific cellular signaling pathways.

The most well-characterized pathway for I3AA is its activation of the Aryl Hydrocarbon Receptor (AhR).[16][17] Upon binding to I3AA, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences, known as xenobiotic response elements (XREs), in the promoter regions of target genes, leading to their transcription.[17] This pathway is crucial for the anti-inflammatory effects of I3AA and its role in maintaining intestinal barrier integrity.[14]

Caption: I3AA-mediated activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Recent research suggests that I3AA can also modulate other key inflammatory pathways. For instance, I3AA has been shown to inhibit the adipogenesis of preadipocytes by stimulating the phosphorylation of STAT1.[18] Furthermore, other indole derivatives have been demonstrated to downregulate the NF-κB signaling pathway, a central regulator of inflammation.[17] While the direct effects of I3AA on NF-κB require further elucidation, its ability to suppress pro-inflammatory cytokine production suggests a potential inhibitory role.

Therapeutic Potential and Research Applications

The multifaceted biological activities of I3AA have positioned it as a promising therapeutic agent and a valuable tool in various research domains.

Inflammatory Bowel Disease (IBD)

Given its potent anti-inflammatory and gut barrier-enhancing properties, I3AA is being actively investigated as a potential therapeutic for Inflammatory Bowel Disease (IBD).[12][16] Studies have shown that the genetic capability of the gut microbiota to produce tryptophan metabolites is diminished in IBD patients, suggesting that supplementation with I3AA could be a viable strategy to restore gut homeostasis.[12]

Type 2 Diabetes

Emerging evidence links I3AA to metabolic health. Research has demonstrated that Parabacteroides distasonis, a producer of I3AA, can attenuate insulin resistance in a rat model of type 2 diabetes by repairing the intestinal barrier and reducing inflammation.[14] This effect was attributed to the activation of the AhR signaling pathway by I3AA.[14]

Obesity

A recent study found that serum levels of I3AA were significantly lower in overweight individuals compared to those with a normal weight.[18] Supplementation with I3AA in a zebrafish model of a high-fat diet significantly reduced lipid accumulation.[18] The underlying mechanism appears to be the inhibition of adipogenesis through the downregulation of key transcription factors, C/EBPα and PPARγ, via STAT1 phosphorylation.[18]

Cancer Research

The role of microbial indole metabolites in cancer is an area of growing interest.[15] While direct studies on I3AA are ongoing, other indole derivatives have been shown to modulate anti-tumor immunity and the efficacy of cancer therapies.[15] I3AA has also been used as a precursor in the synthesis of potential anticancer agents that act as tubulin polymerization inhibitors.[11]

Molecular Biology

In the realm of molecular biology, I3AA is a well-established inducing agent for gene expression systems controlled by the tryptophan (trp) promoter.[1][3] It acts as a tryptophan analog, competing with tryptophan to bind the trp repressor protein, thereby derepressing the transcription of genes cloned downstream of the trp promoter.[3]

Experimental Protocols

The following protocols provide a framework for the investigation of I3AA in a research setting.

In Vitro Anti-inflammatory Assay using Human PBMCs

This protocol outlines a method to assess the anti-inflammatory effects of I3AA on human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Ficoll-Paque PLUS

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

Indole-3-acrylic acid (I3AA)

-

DMSO (for I3AA stock solution)

-

Human ELISA kits for IL-6 and IL-1β

Procedure:

-

Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with RPMI-1640 medium.

-

Resuspend the cells in complete RPMI-1640 medium and count them.

-

Seed the PBMCs in a 96-well plate at a density of 1 x 10⁵ cells per well.

-

Prepare a stock solution of I3AA in DMSO (e.g., 100 mM). Further dilute in culture medium to the desired final concentrations.

-

Pre-incubate the PBMCs with varying concentrations of I3AA for 45 minutes.

-

Stimulate the cells with LPS (e.g., 1 ng/mL) for 24 hours.

-

Collect the cell culture supernatants.

-

Quantify the levels of IL-6 and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Caption: Workflow for assessing the anti-inflammatory effects of I3AA on human PBMCs.

Analysis of I3AA by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of I3AA in biological samples.

Materials:

-

HPLC system with a UV or Mass Spectrometry (MS) detector

-